N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety, which is known for its diverse biological activities, and a phenoxyacetamide group, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazine derivative, followed by the introduction of the phenoxyacetamide group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The phthalazine moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phenoxyacetamide group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE
- N-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-2-(4-METHYLPHENOXY)ACETAMIDE
Uniqueness
This compound is unique due to its specific combination of the phthalazine and phenoxyacetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-17-8-12-21(13-9-17)32-16-24(30)27-15-20-14-19(11-10-18(20)2)25-22-6-4-5-7-23(22)26(31)29(3)28-25/h4-14H,15-16H2,1-3H3,(H,27,30) |
InChI Key |
KTWVZJIYDXGZPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=C(C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C)C |
Origin of Product |
United States |
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